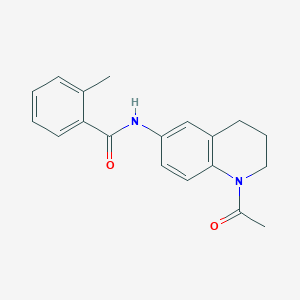

N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2-methylbenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of a compound involves the methods and reactions used to produce it. This can include the starting materials, reagents, catalysts, and conditions required for the synthesis.Molecular Structure Analysis

This involves the study of the compound’s molecular geometry, bond lengths and angles, and other structural features. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry can be used for this analysis.Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This can include its reactivity with other substances, the products formed, and the conditions required for the reactions .Physical And Chemical Properties Analysis

This involves studying the compound’s physical properties (such as melting point, boiling point, solubility) and chemical properties (such as acidity, basicity, reactivity) .Wissenschaftliche Forschungsanwendungen

Psycho- and Neurotropic Properties

Research on similar quinolinone derivatives, like 3-(N-R,R′-aminomethyl)-2-methyl-1H-quinolin-4-ones, has shown significant psychoactive properties. For instance, specific derivatives demonstrated sedative effects and anti-amnesic activity, indicating potential use in psychoactive drug development (Podolsky, Shtrygol’, Zubkov, 2017).

Synthesis of Quinazolinones and Dihydropyrimidinones

The synthesis of quinazolin-4(3H)-ones from 2-aminobenzamides presents a method to create structurally diverse quinoline derivatives. This process is significant for producing various compounds with potential pharmaceutical applications (Gavin, Annor-Gyamfi, Bunce, 2018).

Structural and Fluorescence Properties

A study on amide-containing isoquinoline derivatives, such as N-cyclohexyl-2-(quinolin-8-yloxy) acetamide, revealed insights into their structural aspects and properties. These compounds exhibit unique fluorescence emission, which is crucial for applications in fluorescence-based detection and imaging technologies (Karmakar, Sarma, Baruah, 2007).

HIV-1 Integrase Inhibition

Some quinoline derivatives have been investigated for their potential as HIV-1 integrase inhibitors. Utilizing specific synthetic pathways, these compounds exhibited selective inhibition of HIV-1 integrase, indicating their potential use in HIV treatment (Sekgota, Majumder, Isaacs, Mnkandhla, Hoppe, Khanye, Kriel, Coates, Kaye, 2017).

Antimalarial Drug Exploration

Exploration of the chemical properties of 3-amino-2-quinolones led to the identification of new compounds with potential antimalarial activity. This research provides a foundation for developing novel antimalarial drugs (Asías, Bruno, Dominici, Bollini, Gaozza, 2003).

Phosphodiesterase 10A (PDE10A) Inhibition

N-Methylanilide and N-methylbenzamide derivatives of quinoline have been identified as potent inhibitors of PDE10A, a phosphodiesterase abundant in brain tissue. These inhibitors have potential therapeutic applications for neurological disorders such as Parkinson's disease and schizophrenia (Kilburn, Kehler, Langgård, Erichsen, Leth-Petersen, Larsen, Christoffersen, Nielsen, 2013).

Corrosion Inhibition

Quinoline derivatives have been studied for their role in corrosion inhibition, particularly on N80 steel in hydrochloric acid. These studies provide insights into the application of quinoline derivatives in protecting metals from corrosion, which is crucial in industrial contexts (Ansari, Ramkumar, Nalini, Quraishi, 2016).

Wirkmechanismus

If the compound has biological activity, the mechanism of action refers to how it interacts with biological systems to produce its effects.

Eigenschaften

IUPAC Name |

N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O2/c1-13-6-3-4-8-17(13)19(23)20-16-9-10-18-15(12-16)7-5-11-21(18)14(2)22/h3-4,6,8-10,12H,5,7,11H2,1-2H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZUMFUXJCVRSBM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylbenzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-(3-Methoxyphenyl)propyl]piperazine dihydrochloride](/img/structure/B2682633.png)

![N-(6-isopropylbenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2682634.png)

![1-([2,4'-Bipyridin]-3-ylmethyl)-3-(3-phenylpropyl)urea](/img/structure/B2682638.png)

![(2Z)-2-[(4-chloro-3-methylphenyl)imino]-N-(2,4-dimethylphenyl)-2H-chromene-3-carboxamide](/img/structure/B2682639.png)

![5-[5-(3-Cyclobutyl-4,5,6,7-tetrahydrobenzotriazol-5-yl)-1,2,4-oxadiazol-3-yl]-N-methyl-N-prop-2-ynylpyrazin-2-amine](/img/structure/B2682649.png)

![3-[5-(Propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine](/img/structure/B2682653.png)